Cas no 60443-87-0 (1H-1,2,4-Triazole,3,5-bis(phenylmethyl)-)

1H-1,2,4-Triazole,3,5-bis(phenylmethyl)- is a substituted triazole derivative characterized by the presence of two benzyl groups at the 3 and 5 positions of the triazole ring. This heterocyclic compound exhibits notable stability and versatility, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure lends itself to further functionalization, enabling the development of specialized ligands or bioactive molecules. The compound's aromatic substituents enhance its lipophilicity, which can be advantageous in drug design or material science. It is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in research or industrial processes.
1H-1,2,4-Triazole,3,5-bis(phenylmethyl)- structure
60443-87-0 structure
Product Name:1H-1,2,4-Triazole,3,5-bis(phenylmethyl)-
CAS No:60443-87-0
MF:C16H15N3
MW:249.310403108597
CID:524604
Update Time:2026-04-29

1H-1,2,4-Triazole,3,5-bis(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole,3,5-bis(phenylmethyl)-
    • 3,5-dibenzyl-1H-1,2,4-triazole
    • 3,5-dibenzyl-1,2,4-triazole
    • 3,5-dibenzyl-1H-[1,2,4]triazole
    • AC1L6XH2
    • NSC517877

Computed Properties

  • Exact Mass: 249.12675

Experimental Properties

  • PSA: 41.57
  • LogP: 2.98630

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Additional information on 1H-1,2,4-Triazole,3,5-bis(phenylmethyl)-

1H-1,2,4-Triazole, 3,5-bis(phenylmethyl)-: A Comprehensive Overview

The compound 1H-1,2,4-Triazole, 3,5-bis(phenylmethyl)-, identified by the CAS number 60443-87-0, is a heterocyclic organic compound with significant applications in various fields. This compound belongs to the class of triazoles, which are widely studied for their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a triazole ring substituted with two phenylmethyl groups at the 3 and 5 positions. This substitution pattern imparts unique electronic and steric properties to the molecule.

Recent studies have highlighted the importance of 1H-1,2,4-Triazole derivatives in drug discovery. For instance, researchers have explored the potential of this compound as a building block for developing new anti-inflammatory agents. The triazole ring is known to exhibit significant biological activity due to its ability to form hydrogen bonds and interact with various protein targets. In one study published in 2023, scientists demonstrated that derivatives of this compound could inhibit key enzymes involved in inflammatory pathways.

In the field of agrochemistry, 1H-1,2,4-Triazole derivatives have been investigated for their pesticidal properties. A recent study conducted by a team at the University of California revealed that certain analogs of this compound exhibit potent fungicidal activity against plant pathogens such as Fusarium and Phytophthora species. The phenylmethyl substituents in the molecule were found to enhance both lipophilicity and bioavailability, making these compounds promising candidates for agricultural applications.

Beyond its biological applications, 1H-1,2,4-Triazole has also found use in materials science. Researchers have explored its potential as a precursor for synthesizing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. A 2023 study published in Nature Communications demonstrated that this compound could act as a versatile ligand for constructing MOFs with high surface area and porosity. These materials hold great promise for gas storage and catalytic applications.

The synthesis of 1H-1,2,4-Triazole derivatives has been a topic of extensive research. Traditional methods involve the reaction of azo compounds with hydroxylamine or hydrazine derivatives under specific conditions. However, recent advancements have focused on developing more efficient and environmentally friendly synthesis routes. For example, microwave-assisted synthesis has been employed to accelerate the formation of this compound while reducing energy consumption.

In terms of environmental impact and safety considerations,
studies have been conducted to assess the biodegradability and toxicity of
1H-1,
2,
4-Triazole

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